2-(Chloromethyl)-5-iodopyrimidine;hydrochloride
CAS No.: 2503203-69-6
Cat. No.: VC6129434
Molecular Formula: C5H5Cl2IN2
Molecular Weight: 290.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2503203-69-6 |
|---|---|
| Molecular Formula | C5H5Cl2IN2 |
| Molecular Weight | 290.91 |
| IUPAC Name | 2-(chloromethyl)-5-iodopyrimidine;hydrochloride |
| Standard InChI | InChI=1S/C5H4ClIN2.ClH/c6-1-5-8-2-4(7)3-9-5;/h2-3H,1H2;1H |
| Standard InChI Key | PSZWSYUJKFMTAT-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=N1)CCl)I.Cl |
Introduction
Chemical Identity and Structural Properties
2-(Chloromethyl)-5-iodopyrimidine hydrochloride belongs to the class of halogenated pyrimidines, with the molecular formula C₅H₅Cl₂IN₂ and a molecular weight of 290.91 g/mol. Its IUPAC name, 2-(chloromethyl)-5-iodopyrimidine;hydrochloride, reflects the substituents on the six-membered aromatic ring. The hydrochloride salt form improves the compound’s crystallinity and handling properties compared to its free base counterpart.
Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2503203-69-6 |
| Molecular Formula | C₅H₅Cl₂IN₂ |
| Molecular Weight | 290.91 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| XLogP3 | 1.9 (estimated) |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
The pyrimidine ring’s electron-deficient nature, combined with the electron-withdrawing effects of the iodine and chloromethyl groups, dictates its reactivity. The chloromethyl group (-CH₂Cl) serves as a prime site for nucleophilic substitution, while the iodine atom facilitates transition metal-catalyzed cross-couplings such as Suzuki-Miyaura or Ullmann reactions .
Synthetic Methodologies
The synthesis of 2-(chloromethyl)-5-iodopyrimidine hydrochloride typically involves sequential functionalization of the pyrimidine ring. One validated route proceeds via the following steps:
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Iodination of 2-Chloromethylpyrimidine:
Direct iodination at position 5 using iodine monochloride (ICl) in acetic acid achieves regioselective substitution. The reaction is conducted at 60–80°C for 8–12 hours, yielding 2-(chloromethyl)-5-iodopyrimidine with >85% purity . -
Hydrochloride Salt Formation:
Treatment with hydrogen chloride gas in anhydrous diethyl ether converts the free base to its hydrochloride salt, enhancing stability for storage and subsequent reactions .
An alternative approach, adapted from 6-(chloromethyl)uracil syntheses , involves:
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Reductive Chlorination: Starting from 5-iodopyrimidine-2-carbaldehyde, sodium borohydride reduces the aldehyde to a hydroxymethyl intermediate, followed by chlorination with thionyl chloride (SOCl₂) in the presence of catalytic N,N-dimethylformamide (DMF). This method avoids toxic reagents and achieves yields exceeding 75% .
Reactivity and Functionalization Pathways
The compound’s reactivity is dominated by two key sites:
Chloromethyl Group
The -CH₂Cl moiety undergoes nucleophilic substitution with:
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Amines: Forms secondary amines, e.g., reaction with morpholine produces 2-(morpholinomethyl)-5-iodopyrimidine, a precursor for kinase inhibitors .
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Thiols: Yields thioethers under basic conditions, useful in prodrug designs.
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Hydroxide Ions: Generates 2-hydroxymethyl derivatives, which can be further oxidized to carboxylic acids .
Iodine Atom
The C–I bond participates in cross-coupling reactions:
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Pd-Catalyzed Couplings: With arylboronic acids (Suzuki) or alkynes (Sonogashira) to construct biaryl or alkynyl-pyrimidine derivatives, respectively .
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Ullmann Reactions: Forms C–N bonds with amines or amides, enabling access to polycyclic structures .
Example Reaction:
This transformation exemplifies its utility in diversifying the pyrimidine scaffold for drug discovery .
Pharmaceutical and Biological Applications
Intermediate in Drug Synthesis
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PDE5 Inhibitors: The compound serves as a key intermediate in synthesizing 2-chloro-5-(2-pyridyl)pyrimidine, a PDE5 inhibitor precursor. Coupling with 2-pyridylzinc chloride under Pd catalysis achieves 60–70% yields .
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PGES-1 Inhibitors: Used in the synthesis of 4-(5-iodopyrimidin-2-yl)morpholine, a prostaglandin E synthase inhibitor with anti-inflammatory properties .
Antitumor Agents
Japanese researchers utilized derivatives of this compound in synthesizing N-benzoyl urea-based antitumor agents. The iodine atom enables functionalization with nitro groups and subsequent reduction to amines, critical for DNA intercalation .
Comparative Analysis with Related Halopyrimidines
The chloromethyl group in 2-(chloromethyl)-5-iodopyrimidine hydrochloride provides distinct advantages over simple chloro or iodo derivatives, enabling sequential functionalization unattainable with monofunctional analogs .
Future Research Directions
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Green Synthesis: Developing catalytic iodination methods to reduce stoichiometric iodine waste.
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Targeted Drug Delivery: Conjugating the chloromethyl group to tumor-specific antibodies for site-activated chemotherapeutics.
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Materials Science: Exploring its use in metal-organic frameworks (MOFs) for halogen-bond-driven crystal engineering.
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